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Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxamide

CAS No.: 89323-09-1

Cat. No.: B1280228

Get Quote

A significant area of investigation for pyrazine-2-carboxamide derivatives is their potential as

anticancer agents, specifically as inhibitors of the Fibroblast Growth Factor Receptor (FGFR)

family of receptor tyrosine kinases.[1][2] Genetic abnormalities in FGFRs are linked to various

malignant cancers, making them a crucial target for targeted cancer therapy.[1]

Mechanism of Action
Analogs of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been

designed as novel FGFR inhibitors.[1] These compounds are developed by scaffold hopping

from existing pyrimidine-based inhibitors.[1] The mechanism involves the inhibitor binding to

the ATP-binding site of the FGFR kinase domain, preventing the activation of downstream

signaling pathways crucial for cell growth, proliferation, and migration.[1][2] The inhibition of

FGFR blocks major signaling cascades, including the MAPK, AKT, and PLCγ pathways.[1]

Molecular docking studies suggest that these pyrazine derivatives can effectively fit within the

binding site of FGFR2.[1][2]
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Caption: Inhibition of FGFR by a 5-aminopyrazine-2-carboxamide analog blocks downstream

MAPK and AKT pathways.

Quantitative Data: In Vitro FGFR Inhibition
Structure-activity relationship (SAR) studies have led to the identification of potent pan-FGFR

inhibitors. Compound 18i emerged as a lead compound with significant activity against FGFR1-

4.[1]
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Compound Target IC₅₀ (nM)

18i FGFR1 1.5

FGFR2 0.8

FGFR3 2.1

FGFR4 1.2

Source: Data synthesized from

ACS Medicinal Chemistry

Letters.[1]

Experimental Protocols
Synthesis of 3-Amino-pyrazine-2-carboxamide FGFR Inhibitors (General Protocol): The

synthesis of these derivatives involves a multi-step process. A key intermediate is prepared via

nitro group reduction and amide condensation.[1] The final compounds are typically

synthesized through Suzuki cross-coupling reactions, where various boronic acids or boronate

esters are coupled to a pyrazine core structure in the presence of a palladium catalyst like

Pd(dppf)Cl₂–CH₂Cl₂ and a base such as Na₂CO₃.[1] The reactions are often carried out in a

solvent mixture like 1,4-dioxane/H₂O at elevated temperatures.[1]

In Vitro FGFR Kinase Assay: The inhibitory activity of the synthesized compounds against

FGFR kinases is determined using a biochemical assay. This typically involves incubating the

recombinant human FGFR1/2/3/4 enzymes with the test compound at various concentrations,

a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. The kinase activity is measured by

quantifying the amount of phosphorylated substrate, often through an ELISA-based method or

by using radio-labeled ATP (³²P-ATP) and measuring its incorporation into the substrate. The

IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then

calculated from the dose-response curves.

Cell-Based Proliferation Assay: The antitumor activity of the compounds is evaluated in cancer

cell lines with known FGFR abnormalities. Cells are seeded in 96-well plates and treated with

increasing concentrations of the test compounds for a specified period (e.g., 72 hours). Cell

viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
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diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. The IC₅₀ values

are determined by plotting cell viability against the compound concentration.

Anti-infective Activity: Targeting Mycobacterial
Prolyl-tRNA Synthetase (ProRS)
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as

antimycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-

resistant (MDR) strains.[3] The molecular target for these compounds is believed to be the

essential enzyme Prolyl-tRNA Synthetase (ProRS).[3]

Mechanism of Action
These analogs are designed as adenosine-mimicking derivatives.[3] They function as ATP-

competitive inhibitors of mycobacterial ProRS. The inhibitor binds to the ATP-binding site within

the enzyme's catalytic domain, preventing the ligation of proline to its corresponding tRNA.[3]

This action halts protein synthesis, ultimately leading to bacterial death. This mechanism is

distinct from that of currently used antitubercular agents, making these compounds effective

against MDR strains.[3]
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Caption: Competitive inhibition of mycobacterial ProRS by a 3-aminopyrazine-2-carboxamide

analog.

Quantitative Data: Antimycobacterial Activity
Several 3-acylaminopyrazine-2-carboxamide derivatives have been evaluated for their in vitro

activity against various mycobacterial strains. The most active compounds were 4'-substituted

3-(benzamido)pyrazine-2-carboxamides.[3]
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Compound R' Substituent
M. tuberculosis H37Rv MIC
(µg/mL)

17 2,4-dimethoxyphenyl 12.5

10 hexyl 500

11 heptyl 250

Source: Data synthesized from

Molecules.[4]

Compound R' Substituent
M. tuberculosis H37Rv MIC
(µg/mL)

4 4'-Iodo 3.9

12 4'-Bromo 1.95 - 3.9

15 4'-Chloro 1.95 - 3.9

Source: Data synthesized from

International Journal of

Molecular Sciences.[3]

Experimental Protocols
Synthesis of 3-Acylaminopyrazine-2-carboxamide ProRS Inhibitors (General Protocol): The

synthesis begins with a suitable 3-aminopyrazine-2-carboxamide core.[3] Acylation of the 3-

amino group is performed using various acyl chlorides or carboxylic acids (with a coupling

agent) to introduce different substituents. For instance, to produce 3-(4-

nitrobenzamido)pyrazine-2-carboxamide, the core is reacted with 4-nitrobenzoyl chloride.

Subsequent reduction of the nitro group, often using zinc and acetic acid in ethanol, yields the

corresponding amino derivative.[3]

Antimycobacterial Susceptibility Testing (Broth Microdilution Method): The Minimum Inhibitory

Concentration (MIC) of the compounds against M. tuberculosis (e.g., H37Rv strain) and other

mycobacteria is determined using a standard broth microdilution method. The compounds are

serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in 96-well microtiter plates. A
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standardized inoculum of the mycobacterial strain is added to each well. The plates are

incubated at 37°C for a defined period (e.g., 7-14 days). The MIC is defined as the lowest

concentration of the compound that completely inhibits visible bacterial growth.

Other Anti-infective and Biological Activities
Beyond targeted anticancer and antimycobacterial applications, 5-aminopyrazine-2-
carboxamide analogs have been evaluated for a broader range of biological effects.

Antibacterial and Antifungal Activity
Studies on various N-substituted 3-aminopyrazine-2-carboxamides and 5-amino-N-

phenylpyrazine-2-carboxamides have revealed moderate to weak antibacterial and antifungal

activities.[4][5][6] For example, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide

showed moderate activity against Staphylococcus aureus with a MIC of 62.5 µM.[5][6] Among

alkyl derivatives, antibacterial activity was observed to increase with the length of the carbon

side chain.[4] Antifungal activity was noted in several structural subtypes, particularly against

Trichophyton interdigitale and Candida albicans.[4]

Antiviral Activity
Several 5-amino-N-phenylpyrazine-2-carboxamide compounds demonstrated moderate

antiviral activity against influenza A viruses, with activity levels in the tens of micromolar range.

[5][6]

General Experimental Workflow
The discovery and evaluation of these bioactive compounds typically follow a structured

workflow from chemical synthesis to biological characterization.

Chemistry
Biological Evaluation

Design & Synthesis
of Analogs

Purification & 
Characterization
(NMR, MS, IR)

Primary Screening
(e.g., Antimicrobial, Anticancer)

Cytotoxicity Assay
(e.g., HepG2 cells)

Structure-Activity
Relationship (SAR)

Analysis

Iterative
Design

Click to download full resolution via product page

Caption: General workflow for the development of 5-aminopyrazine-2-carboxamide analogs.
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Conclusion and Future Directions
Analogs of 5-aminopyrazine-2-carboxamide represent a versatile and promising scaffold for

the development of novel therapeutics. The identification of specific molecular targets such as

FGFRs and mycobacterial ProRS provides a strong foundation for rational drug design and

optimization. The demonstrated efficacy against drug-resistant mycobacterial strains is

particularly significant. Future research should focus on optimizing the potency and

pharmacokinetic properties of lead compounds, expanding the investigation of their

mechanisms of action, and exploring their potential against a wider range of therapeutic

targets. The continued application of SAR studies, guided by molecular modeling and

comprehensive biological evaluation, will be crucial in translating the therapeutic potential of

this chemical class into clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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